molecular formula C7H10O2 B8515106 (1r,5s)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one CAS No. 71565-25-8

(1r,5s)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one

Cat. No.: B8515106
CAS No.: 71565-25-8
M. Wt: 126.15 g/mol
InChI Key: CTLLMXVSHAUPFO-WHFBIAKZSA-N
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Description

(1r,5s)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one is a useful research compound. Its molecular formula is C7H10O2 and its molecular weight is 126.15 g/mol. The purity is usually 95%.
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Properties

CAS No.

71565-25-8

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

(1R,5S)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one

InChI

InChI=1S/C7H10O2/c1-7(2)4-3-9-6(8)5(4)7/h4-5H,3H2,1-2H3/t4-,5-/m0/s1

InChI Key

CTLLMXVSHAUPFO-WHFBIAKZSA-N

Isomeric SMILES

CC1([C@@H]2[C@H]1C(=O)OC2)C

Canonical SMILES

CC1(C2C1C(=O)OC2)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3-methyl-2-butenyl diazoacetate (980 mg, 6.4 mmoles) in dioxane (15 ml) was added dropwise to a solution of bis[2-butoxy-α-[2-butoxy-5-(1,1-dimethylethyl)phenyl]-5-(1,1-dimethylethyl)-α-[(S)-1-[[2-hydroxyphenyl)methylene]amino]ethyl]benzenemethanolate (2-)]copper (83 mg, 0.064 mmole) in dioxane (55 ml) at 110°. When the evolution of nitrogen started, the temperature was slowly lowered to 52°-3°. The addition took 5.5 hours, and the evolution of almost theoretical amounts of nitrogen was observed. After the addition was completed, the reaction mixture was stirred at 52°-3° for 2 hours, evaporated to dryness, and distilled under vacuum to afford 6,6-dimethyl-2-oxo-3-oxabicyclo[3.1.0]hexane enriched with the (1R,5S) isomer (500 mg). The optical rotation of the product was [α]D29 =-53.5° (CHCl3).
Quantity
980 mg
Type
reactant
Reaction Step One
[Compound]
Name
bis[2-butoxy-α-[2-butoxy-5-(1,1-dimethylethyl)phenyl]-5-(1,1-dimethylethyl)-α-[(S)-1-[[2-hydroxyphenyl)methylene]amino]ethyl]benzenemethanolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
83 mg
Type
catalyst
Reaction Step One
Name
6,6-dimethyl-2-oxo-3-oxabicyclo[3.1.0]hexane

Synthesis routes and methods II

Procedure details

A solution of 3-methyl-2-butenyl diazoacetate (41.3 mmole, 6.36 g) in dioxane (20 ml) was added dropwise to a refluxing solution of cupric acetylacetonate (1.03 mmole, 0.27 g) in dioxane (400 ml) over a period of 7 hours under an argon atmosphere. After completion of the addition, the reaction mixture was heated under reflux for 1 hour. The crude reaction mixture was distilled to afford (±)-6,6-dimethyl-2-oxo-3-oxabicyclo[3.1.0]hexane (3.85 g, 75% yield); bp 110°, 16 mm Hg.
Quantity
6.36 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0.27 g
Type
catalyst
Reaction Step One
Name
(±)-6,6-dimethyl-2-oxo-3-oxabicyclo[3.1.0]hexane
Yield
75%

Synthesis routes and methods III

Procedure details

1.46 g of a solution containing 1.20 g of 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one (9.49 mmol, yield based on ethyl cis-3-acetoxymethyl-2,2-dimethylcyclopropanecarboxylate: 99.4%, (1R, 5S)-body had an optical purity of 92.8% ee) was obtained in the same manner as in Example 7 excepting that pH was 1 in extracting 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one with toluene in Example 2. In this toluene solution, 0.062 g (0.43 mmol) of trans-3-hydroxymethyl-2,2-dimethylcyclopropanecarboxylic acid was present.
[Compound]
Name
solution
Quantity
1.46 g
Type
reactant
Reaction Step One
Name
6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one
Quantity
1.2 g
Type
reactant
Reaction Step One
[Compound]
Name
1R
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.062 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
(1R, 5S)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one

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